3-(1H-pyrazol-4-yloxy)piperidine
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Overview
Description
3-(1H-Pyrazol-4-yloxy)piperidine is a heterocyclic compound with the molecular formula C8H13N3O. It consists of a piperidine ring attached to a pyrazole moiety through an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-4-yloxy)piperidine typically involves the reaction of piperidine with a pyrazole derivative. One common method is the nucleophilic substitution reaction where piperidine reacts with 4-chloropyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrazol-4-yloxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced piperidine derivatives .
Scientific Research Applications
3-(1H-Pyrazol-4-yloxy)piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-4-yloxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target. This can lead to inhibition or activation of biological pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Pyrazol-4-yloxy)pyrazin-2-amine: This compound has a similar structure but with a pyrazine ring instead of a piperidine ring.
4-(1H-Pyrazol-4-yloxy)piperidine: A positional isomer with the pyrazole moiety attached at a different position on the piperidine ring.
Uniqueness
3-(1H-Pyrazol-4-yloxy)piperidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-(1H-pyrazol-4-yloxy)piperidine |
InChI |
InChI=1S/C8H13N3O/c1-2-7(4-9-3-1)12-8-5-10-11-6-8/h5-7,9H,1-4H2,(H,10,11) |
InChI Key |
UEHCNFWXMBOMAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC2=CNN=C2 |
Origin of Product |
United States |
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